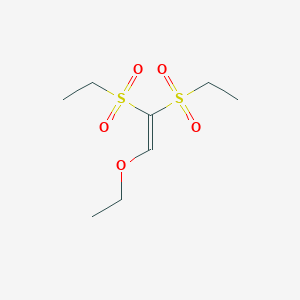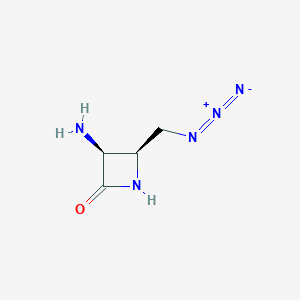
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor.
Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.
Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Amino derivatives formed by reducing the azido group.
Substitution Products: Various substituted azetidinones depending on the substituent introduced.
Applications De Recherche Scientifique
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.
(3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.
Uniqueness
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring
Propriétés
Numéro CAS |
63332-58-1 |
|---|---|
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1 |
Clé InChI |
VEWLITSREXQETL-GBXIJSLDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-] |
SMILES canonique |
C(C1C(C(=O)N1)N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


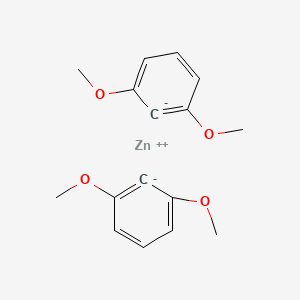
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
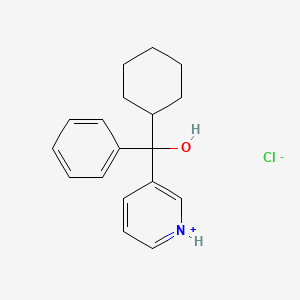
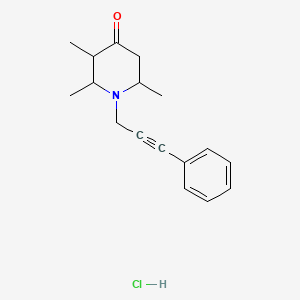
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)

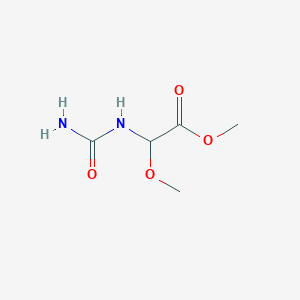

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
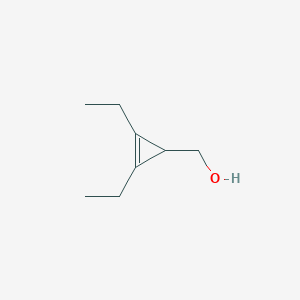
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

